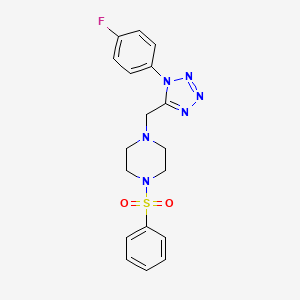

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine

Description

1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine is a piperazine derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group at the N1 position. The tetrazole is linked via a methyl group to the piperazine core, which is further modified at the 4-position with a phenylsulfonyl moiety.

Key structural attributes:

- Tetrazole ring: Enhances metabolic stability and hydrogen-bonding capacity.

- 4-Fluorophenyl substituent: Introduces electron-withdrawing effects and influences receptor binding.

- Phenylsulfonyl group: Modulates solubility and steric interactions.

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2S/c19-15-6-8-16(9-7-15)25-18(20-21-22-25)14-23-10-12-24(13-11-23)28(26,27)17-4-2-1-3-5-17/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGXSZLALHIYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids and their esters, which are structurally similar to the compound, are highly considered for the design of new drugs and drug delivery devices.

Mode of Action

It’s known that boronic acids and their esters interact with their targets through a radical approach. This interaction could potentially lead to changes in the target’s function or structure.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water, which could impact their bioavailability.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of reaction of boronic acids and their esters, which is considerably accelerated at physiological pH. Therefore, care must be taken when considering these compounds for pharmacological purposes.

Biological Activity

The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine is a synthetic organic molecule that integrates a tetrazole ring and a piperazine moiety, both of which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C21H20FN7O2S

Molecular Weight : 405.437 g/mol

CAS Number : 897623-68-6

The compound features a tetrazole ring , which enhances its lipophilicity and bioavailability, and a phenylsulfonyl group , contributing to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole moiety can mimic carboxylate groups, allowing for enzyme inhibition by binding to active sites. The fluorophenyl group enhances the compound's binding affinity through hydrophobic interactions, potentially leading to significant pharmacological effects.

Anticancer Activity

In studies involving related compounds, it was demonstrated that derivatives of tetrazole exhibit significant anticancer properties. For instance, a derivative similar to the compound showed effective inhibition of breast cancer cell lines (MCF-7 and MDA-MB-231), inducing apoptosis and cell cycle arrest. The IC50 values for these studies are summarized in the table below:

| Cell Line | IC50 (24h) | IC50 (48h) |

|---|---|---|

| MCF-7 | 2.96 μmol/L | 1.06 μmol/L |

| MDA-MB-231 | 0.80 μmol/L | 0.67 μmol/L |

| SK-BR-3 | 1.21 μmol/L | 0.79 μmol/L |

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its therapeutic potential against various cancers.

Antiviral Activity

Research has indicated that piperazine derivatives can exhibit antiviral activity against viruses such as Chikungunya virus (CHIKV). A study identified structural requirements for significant anti-CHIKV activity among phenylsulfonyl piperazine derivatives, suggesting that compounds like the one could be explored for their antiviral properties.

Case Study 1: Anticancer Effects

A related study investigated the anticancer effects of tetrazole-containing compounds on several cancer cell lines. The results indicated that these compounds could induce apoptosis through oxidative stress mechanisms, highlighting their potential as effective anticancer agents.

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of piperazine derivatives against CHIKV. The findings showed that certain derivatives exhibited potent inhibitory effects on viral replication, suggesting that the compound could be a candidate for further antiviral drug development.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes critical differences between the target compound and analogs:

Q & A

Q. Table 1: Representative Characterization Data

| Property | Example Value (Compound 7p ) |

|---|---|

| Melting Point | 175–177°C |

| H NMR (δ, ppm) | 3.15–3.90 (piperazine CH₂), 7.40–8.10 (aromatic) |

| ESI-HRMS (m/z) | 513.09834 [M+H]⁺ |

Functional Group Contributions to Bioactivity

Q: How do the tetrazole and phenylsulfonyl groups influence the compound’s biological activity? A: Advanced studies suggest:

- Tetrazole: Enhances metabolic stability and mimics carboxylic acid bioisosteres, improving membrane permeability .

- Phenylsulfonyl-Piperazine: Modulates receptor binding (e.g., serotonin or dopamine receptors) via sulfonyl’s electron-withdrawing effects and piperazine’s conformational flexibility .

- 4-Fluorophenyl: Introduces hydrophobic interactions and fluorine’s electronegativity, enhancing target selectivity .

Methodology: Structure-activity relationship (SAR) studies compare analogs with substituted aryl or heterocyclic groups using in vitro assays (e.g., antiproliferative IC₅₀ values) .

Stability and Degradation Under Experimental Conditions

Q: What methodologies assess the compound’s stability under varying pH, temperature, or light exposure? A: Stability studies employ:

- Thermogravimetric Analysis (TGA): Measures decomposition temperatures (e.g., stability up to 200°C) .

- High-Performance Liquid Chromatography (HPLC): Monitors degradation products under accelerated conditions (e.g., 40°C/75% RH for 6 months) .

- Photostability Testing: Exposes samples to UV-Vis light (ICH Q1B guidelines) to detect photodegradants .

Key Finding: The sulfonyl group improves thermal stability, while the tetrazole may hydrolyze under strongly acidic/basic conditions .

Pharmacological Target Identification

Q: What molecular targets or pathways are implicated in the compound’s bioactivity? A: Preliminary data suggest:

- Antiproliferative Activity: Inhibition of cancer cell proliferation (e.g., IC₅₀ = 12 µM against MCF-7 cells) via tubulin binding or topoisomerase inhibition .

- Central Nervous System (CNS) Effects: Interaction with serotonin (5-HT₁A) or dopamine receptors due to structural similarity to phenylpiperazine derivatives .

Methodology: - Molecular Docking: Computational models predict binding affinity to receptors (e.g., AutoDock Vina scoring) .

- Kinase Profiling: Broad-spectrum kinase assays identify inhibitory activity against specific kinases .

Addressing Contradictory Data in Literature

Q: How can researchers resolve discrepancies in reported biological activities or synthetic yields? A: Contradictions often arise from:

- Synthetic Variability: Differences in catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) or solvents (DMF vs. THF) affecting yields .

- Assay Conditions: Varying cell lines or incubation times in antiproliferative studies .

Resolution Strategies: - Reproduce experiments with standardized protocols (e.g., NIH/NCATS guidelines).

- Use orthogonal assays (e.g., SPR and fluorescence polarization for binding validation).

Optimization of Pharmacokinetic Properties

Q: What strategies improve the compound’s solubility, bioavailability, and metabolic stability? A: Advanced approaches include:

- Prodrug Design: Introducing acetyl or phosphate groups to enhance water solubility .

- Formulation Studies: Nanoemulsions or cyclodextrin complexes to increase oral absorption .

- Metabolic Profiling: LC-MS/MS identifies major metabolites (e.g., oxidative defluorination) to guide structural modifications .

Analytical Challenges in Purity Assessment

Q: How are trace impurities or stereoisomers detected and quantified? A: Advanced chromatographic methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.